![molecular formula C23H14N2O5 B11543020 3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11543020.png)

3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

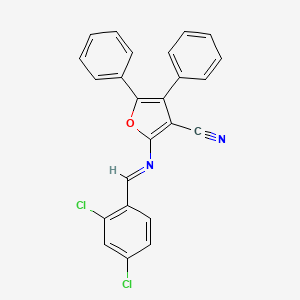

2-(3-アセトキシフェニル)-1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-5-イル-1,3-ベンゾキサゾールは、ベンゾキサゾール部分、フタルイミド基、フェニル酢酸エステルを特徴とする複雑な有機化合物です。

製法

合成経路と反応条件

2-(3-アセトキシフェニル)-1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-5-イル-1,3-ベンゾキサゾールの合成は、一般的に複数の段階を伴います。

ベンゾキサゾール部分の形成: ベンゾキサゾール環は、脱水条件下で2-アミノフェノールとカルボン酸またはその誘導体から合成できます。

フタルイミド基の合成: フタルイミド基は、通常、無水フタル酸とアンモニアまたは第一アミンを反応させることで調製されます。

カップリング反応: 次に、ベンゾキサゾールとフタルイミドの中間体を、適切なリンカーを使用してカップリングさせます。これは、多くの場合、求核置換反応を伴います。

エステル化: 最後の段階は、ピリジンなどの塩基の存在下で、フェニル基を無水酢酸または塩化アセチルでエステル化する工程です.

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、収率、純度、費用対効果を最適化し、より大規模に行われる可能性があります。連続フローリアクターや自動合成プラットフォームを採用することで、効率性とスケーラビリティを向上させることができます。

準備方法

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and aldehydes or ketones under catalytic conditions . The reaction conditions often include the use of metal catalysts or nanocatalysts, and the reactions are carried out in solvents like toluene at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

反応の種類

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、特にベンゾキサゾール部分で酸化反応を起こす可能性があります。

還元: 還元反応は、フタルイミド基を標的にし、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して対応するアミンに変換することができます。

置換: フェニル酢酸エステルは、求核置換反応に関与することができ、酢酸基がアミンやアルコールなどの他の求核剤に置き換えられます。

一般的な試薬と条件

酸化: 過酸化水素 (H2O2)、過マンガン酸カリウム (KMnO4)

還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)

置換: 水酸化ナトリウム (NaOH) などの塩基の存在下で、アミン、アルコール

主要な生成物

酸化: ベンゾキサゾール環の酸化誘導体

還元: フタルイミド基のアミノ誘導体

置換: さまざまな置換フェニル誘導体

科学研究への応用

2-(3-アセトキシフェニル)-1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-5-イル-1,3-ベンゾキサゾールは、いくつかの科学研究への応用があります。

医薬品化学: この化合物の構造的特徴は、特に疾患に関与する酵素や受容体の阻害剤を設計する際に、創薬の候補として適しています。

材料科学: その独特の電子特性は、有機半導体や発光ダイオード (LED) の開発に活用できます。

有機合成: これは、より複雑な分子を合成するためのビルディングブロックとして機能し、反応機構の研究や新しい合成方法の開発を促進します。

科学的研究の応用

3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE has a wide range of scientific research applications:

作用機序

2-(3-アセトキシフェニル)-1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-5-イル-1,3-ベンゾキサゾールの作用機序は、その用途によって異なります。

医薬品化学: 酵素や受容体などの特定の分子標的に結合し、それらの活性を調節することで作用する可能性があります。ベンゾキサゾール部分の水素結合やπ-πスタッキング相互作用を通じて、活性部位と相互作用することができます。

材料科学: 電子用途では、この化合物の共役系により、電荷が効率的に輸送されるため、有機電子デバイスに適しています。

類似化合物の比較

類似化合物

2-(3-アセトキシフェニル)-1,3-ベンゾチアゾール: ベンゾキサゾール環ではなく、ベンゾチアゾール環を含む類似構造です.

(3-(1,3-ベンゾキサゾール-2-イル)-2-オキソ-2H-クロメン-7-イルオキシ)酢酸エチル: クロメン基が含まれており、異なる電子特性を備えています.

独自性

2-(3-アセトキシフェニル)-1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-5-イル-1,3-ベンゾキサゾールは、ベンゾキサゾール部分とフタルイミド基の組み合わせが特徴であり、独特の化学反応性と潜在的な生物活性をもたらします。この組み合わせは、他の類似化合物では一般的ではなく、さらなる研究開発のための貴重なターゲットとなっています。

類似化合物との比較

Similar compounds to 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE include other benzoxazole derivatives such as:

3-(1,3-Benzothiazol-2-yl)phenyl acetate: This compound shares a similar core structure but with a benzothiazole moiety instead of benzoxazole.

5-Methyl-1,3-benzoxazol-2-yl derivatives: These compounds have a methyl group substitution, which can alter their biological activity.

The uniqueness of 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

特性

分子式 |

C23H14N2O5 |

|---|---|

分子量 |

398.4 g/mol |

IUPAC名 |

[3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxoisoindol-2-yl]phenyl] acetate |

InChI |

InChI=1S/C23H14N2O5/c1-13(26)29-16-6-4-5-15(12-16)25-22(27)17-10-9-14(11-18(17)23(25)28)21-24-19-7-2-3-8-20(19)30-21/h2-12H,1H3 |

InChIキー |

RZMDTYDUEABRHZ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542939.png)

![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)

![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11542956.png)

![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide](/img/structure/B11542962.png)

![2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11542969.png)

![N-{2-[4-(4-bromobenzyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11542977.png)

![methyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542980.png)

![Ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11542996.png)

![(4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine](/img/structure/B11543002.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11543014.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11543016.png)

![N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11543017.png)

![1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone](/img/structure/B11543019.png)